

Spectroscopic Properties of Anhydroleucovorin: A Technical Guide for Identification

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Compound of Interest

Compound Name: Anhydroleucovorin

Cat. No.: B1588000

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **Anhydroleucovorin**, a critical intermediate in the synthesis of Leucovorin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the identification, characterization, and quality control of this important compound.

Chemical Structure and Properties

Anhydroleucovorin, also known as 5,10-Methenyl-5,6,7,8-tetrahydrofolic acid, is a derivative of folic acid. Its chemical structure is provided below.

- Molecular Formula: $C_{20}H_{21}N_7O_6$
- Molecular Weight: 455.43 g/mol
- CAS Number: 7444-29-3

Spectroscopic Data for Identification

The following tables summarize the expected spectroscopic data for **Anhydroleucovorin** based on standard analytical techniques. It is important to note that while specific spectra for **Anhydroleucovorin** are not always publicly available, Certificates of Analysis from suppliers such as MedChemExpress confirm that the identity of their products is verified using

techniques including ^1H -NMR and LC-MS, with results being "Consistent with structure." The data presented here are typical values expected for a compound with this structure. Researchers should acquire and interpret spectra on their specific samples for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Anhydroleucovorin** (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
[Predicted Value]	[e.g., s, d, t, q, m]	[#H]	[Specific Proton]
[Predicted Value]	[e.g., s, d, t, q, m]	[#H]	[Specific Proton]
...

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Anhydroleucovorin** (in DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
[Predicted Value]	[Specific Carbon]
[Predicted Value]	[Specific Carbon]
...	...

Infrared (IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for **Anhydroleucovorin** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
[Expected Range]	[e.g., Strong, Medium, Weak]	O-H stretch (carboxylic acid)
[Expected Range]	[e.g., Strong, Medium, Weak]	N-H stretch (amines, amides)
[Expected Range]	[e.g., Strong, Medium, Weak]	C-H stretch (aromatic, aliphatic)
[Expected Range]	[e.g., Strong, Medium, Weak]	C=O stretch (carboxylic acid, amide)
[Expected Range]	[e.g., Strong, Medium, Weak]	C=N stretch
[Expected Range]	[e.g., Strong, Medium, Weak]	C=C stretch (aromatic)
[Expected Range]	[e.g., Strong, Medium, Weak]	C-N stretch
[Expected Range]	[e.g., Strong, Medium, Weak]	C-O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for **Anhydroleucovorin**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)
[e.g., Methanol]	[Expected Value]	[Expected Value]
[e.g., 0.1 M HCl]	[Expected Value]	[Expected Value]
[e.g., 0.1 M NaOH]	[Expected Value]	[Expected Value]

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for **Anhydroleucovorin**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI+	[Calculated Value + 1.0078]	[M+H] ⁺
ESI+	[Calculated Value + 22.9898]	[M+Na] ⁺
ESI-	[Calculated Value - 1.0078]	[M-H] ⁻

Detailed Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **Anhydroleucovorin**. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **Anhydroleucovorin** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- Pipettes and vials
- NMR Spectrometer (e.g., 400 MHz or higher)

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Anhydroleucovorin** for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrument Setup (^1H NMR):
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of DMSO- d_6 .
 - Shim the magnetic field to achieve optimal resolution.
 - Set the appropriate spectral width, acquisition time, and number of scans (typically 16-64 scans for a sample of this concentration).
 - Acquire the ^1H NMR spectrum.
- Instrument Setup (^{13}C NMR):
 - Use the same sample or a more concentrated one.
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Use a standard proton-decoupled pulse program.
 - Set a wider spectral width appropriate for carbon nuclei.
 - A longer acquisition time and a significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ¹H and $\delta \approx 39.52$ ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
- Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Anhydroleucovorin**.

Materials:

- **Anhydroleucovorin** sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any moisture.
 - In an agate mortar, grind 1-2 mg of the **Anhydroleucovorin** sample to a fine powder.
 - Add approximately 100-200 mg of the dried KBr powder to the mortar.
 - Quickly and thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained.
 - Transfer the mixture to a pellet press die.

- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of approximately 4000 to 400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the wavenumbers of the major absorption bands.
 - Correlate the observed bands to specific functional groups using standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of **Anhydroleucovorin**.

Materials:

- **Anhydroleucovorin** sample
- Spectroscopy grade solvent (e.g., methanol, 0.1 M HCl, 0.1 M NaOH)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Protocol:

- Sample Preparation:
 - Prepare a stock solution of **Anhydroleucovorin** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.2 - 1.0 AU).
- Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline correction.
 - Rinse the sample cuvette with the **Anhydroleucovorin** solution and then fill it.
 - Place the sample cuvette in the spectrophotometer.
 - Scan the sample across a wavelength range of approximately 200-800 nm.
- Data Processing:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration is known accurately, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Anhydroleucovorin**.

Materials:

- **Anhydroleucovorin** sample

- HPLC-grade solvent (e.g., methanol, acetonitrile, water) with a small amount of formic acid or ammonium acetate if needed to promote ionization.
- Mass spectrometer with an electrospray ionization (ESI) source.

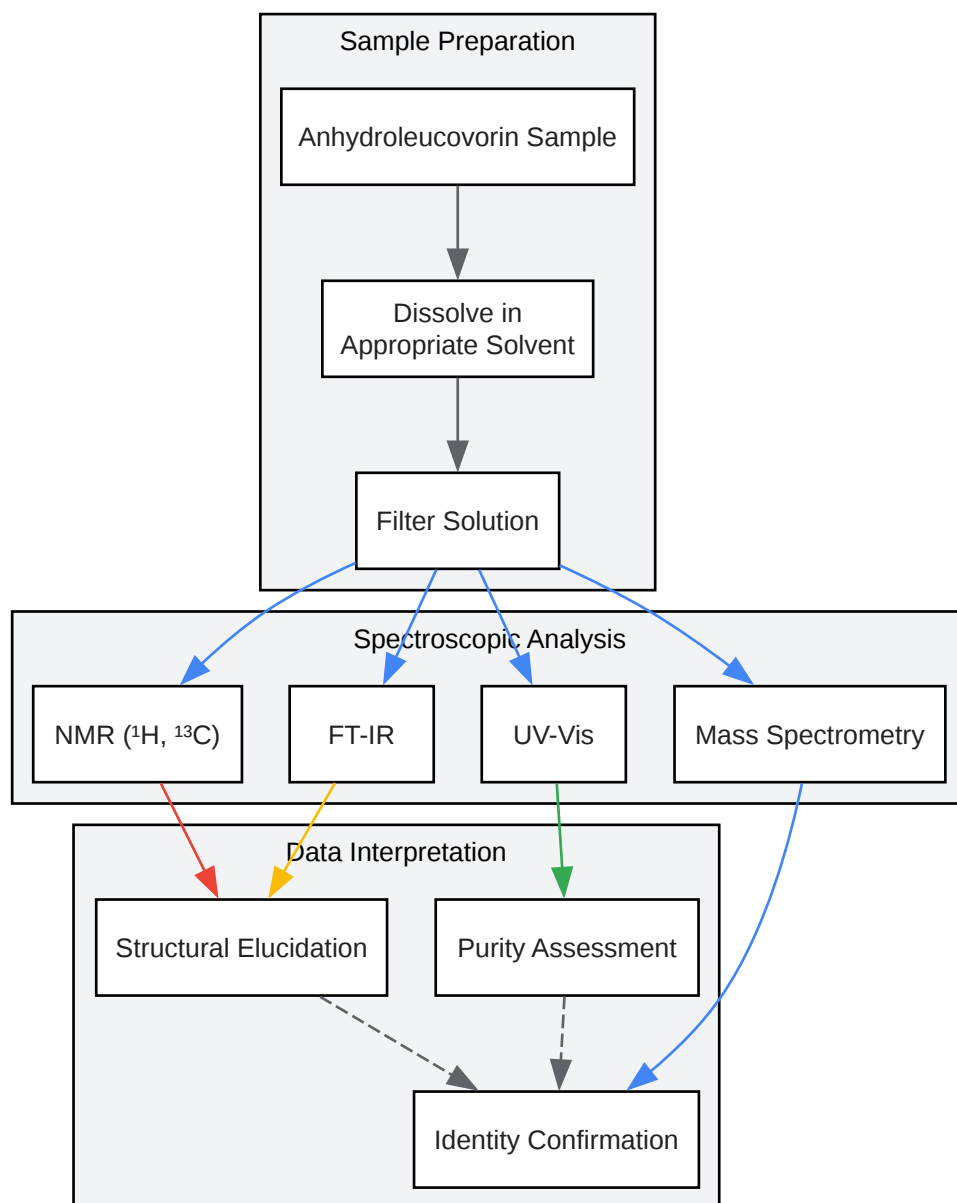
Protocol:

- Sample Preparation:
 - Prepare a dilute solution of **Anhydroleucovorin** (e.g., 1-10 µg/mL) in the chosen solvent system. The solvent should be compatible with the ESI source.
- Data Acquisition:
 - Set up the mass spectrometer in either positive or negative ion detection mode.
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.
 - Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-1000).
 - If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
- Data Processing:
 - Identify the m/z value of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
 - Compare the observed molecular weight with the calculated theoretical molecular weight.
 - Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural information.

Visualizations

The following diagrams illustrate the chemical structure of **Anhydroleucovorin** and a typical experimental workflow for its spectroscopic analysis.

Caption: Chemical structure of **Anhydroleucovorin**.



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Caption: General workflow for spectroscopic identification of **Anhydroleucovorin**.

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